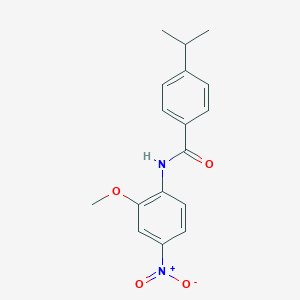![molecular formula C15H14N2O3 B3983082 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3983082.png)
6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
描述
The compound “6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” is an organic compound that contains a carboxyl group (−C(=O)−OH) attached to a cyclohexene ring . The general formula of a carboxylic acid is often written as R−COOH or R−CO2H .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of carboxylic acids with amines . The reaction of a carboxylic acid with an amine results in an amide . The reaction involves the formation of a carboxylate anion, which then undergoes nucleophilic attack by the amine . The synthesis could also involve the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular structure of this compound involves a carboxyl group attached to a cyclohexene ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape . The carboxylate anion of a carboxylic acid is usually named with the suffix -ate .Chemical Reactions Analysis
Carboxylic acids undergo a variety of reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol . This type of reaction is called a Fischer esterification .Physical And Chemical Properties Analysis
Carboxylic acids have certain physical and chemical properties. They are capable of forming hydrogen bonds, which can affect their boiling points . The presence of a carboxyl group can also affect the solubility of the compound .作用机制
6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid works by binding to the minor groove of DNA and causing a break in the DNA strand. This breakage leads to the activation of various cellular pathways that ultimately lead to cell death. The mechanism of action of this compound is highly specific to cancer cells and does not affect normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. It has been shown to cause irreversible damage to cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it an effective cancer therapy.
实验室实验的优点和局限性
The advantages of 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid for lab experiments include its specificity to cancer cells, its potent antitumor activity, and its ability to cause irreversible damage to cancer cells. However, the limitations of this compound include its complex synthesis process, its high toxicity, and its potential for causing adverse effects in humans.
未来方向
There are several future directions for the research and development of 6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. Some of these include:
1. Developing more efficient and cost-effective methods for synthesizing this compound.
2. Investigating the potential of this compound as a combination therapy with other cancer drugs.
3. Developing analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigating the potential of this compound as a targeted therapy for specific types of cancers.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a potent antitumor antibiotic that has shown promising results in the treatment of various types of cancers. Its mechanism of action is highly specific to cancer cells, making it a promising candidate for cancer therapy. However, its complex synthesis process and high toxicity are significant limitations that need to be addressed. Further research and development of this compound and its analogs are necessary to fully realize its potential as a cancer therapy.
科学研究应用
6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential as a cancer therapy. It works by binding to the DNA of cancer cells and causing irreversible damage, which ultimately leads to cell death. This mechanism of action makes it a promising candidate for the treatment of various types of cancers, including breast, lung, and prostate cancer.
安全和危害
属性
IUPAC Name |
6-[(4-cyanophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZMXKUSPMBZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
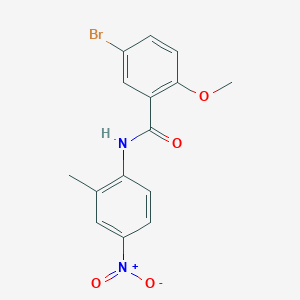
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)

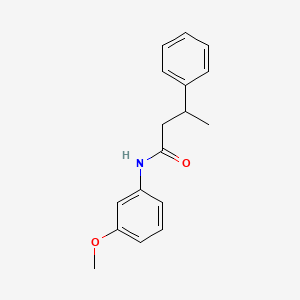
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)
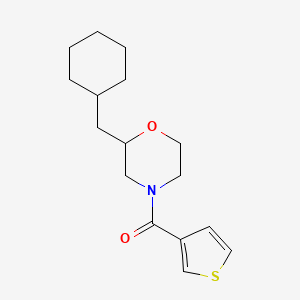
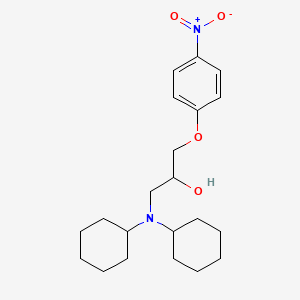
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)

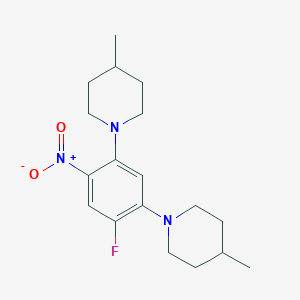
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3983090.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)
